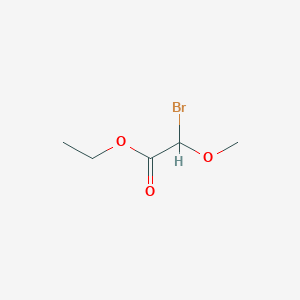

Acetic acid, 2-bromo-2-methoxy-, ethyl ester

Description

IUPAC Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived from its parent carboxylic acid, acetic acid. Substituents are prioritized based on alphabetical order and positional numbering. The ethoxycarbonyl group (-COOCH~2~CH~3~) forms the ester moiety at the first carbon of the acetic acid backbone. At the second carbon, bromine (-Br) and methoxy (-OCH~3~) groups are attached, yielding the systematic name ethyl 2-bromo-2-methoxyacetate .

The structural formula C~5~H~9~BrO~3~ corresponds to a molecular weight of 197.03 g/mol. The SMILES notation O=C(OCC)C(Br)OC explicitly defines the connectivity: the central carbon (C2) is bonded to a carbonyl oxygen (=O), an ethoxy group (OCC), a bromine atom, and a methoxy group (OC). This arrangement creates a sterically crowded environment around C2, influencing the compound’s reactivity and physical properties.

Comparative Analysis of Alternative Naming Conventions

Alternative naming systems and historical conventions provide additional context for identifying this compound:

Common Name and CAS Registry

The Chemical Abstracts Service (CAS) registry number 477237-92-6 uniquely identifies ethyl 2-bromo-2-methoxyacetate. Common names such as ethyl α-bromo-α-methoxyacetate emphasize the substituents’ positions relative to the carbonyl group using Greek letter notation, though this practice is less precise than IUPAC nomenclature.

Functional Group Prioritization

In non-IUPAC contexts, the compound may be described as a bromoalkyl methoxy ester , highlighting its functional groups. However, such descriptors lack the specificity required for unambiguous identification. For example, ethyl 2-bromopropionate (CAS 535-11-5) shares a similar bromoester structure but differs in alkyl chain length and substituent arrangement.

Table 1: Nomenclature Comparison

| System | Name | Key Features |

|---|---|---|

| IUPAC | Ethyl 2-bromo-2-methoxyacetate | Positional numbering, alphabetical order |

| Common | Ethyl α-bromo-α-methoxyacetate | Greek letter notation |

| CAS | 477237-92-6 | Unique registry identifier |

Molecular Geometry and Electronic Configuration Analysis

Hybridization and Bond Angles

The central carbon (C2) exhibits sp³ hybridization , with four sigma bonds directed toward oxygen, bromine, methoxy, and ethoxycarbonyl groups. Theoretical bond angles approximate the tetrahedral ideal of 109.5°, but steric and electronic effects induce deviations. For instance, repulsion between the bulky bromine atom and methoxy group may reduce the Br–C–OCH~3~ angle below 109°. Computational modeling of analogous structures, such as methyl 2-bromoacetate, predicts bond angles between 104° and 112° depending on substituent electronegativity.

Table 2: Predicted Bond Angles at C2

| Bond Pair | Angle (°) | Rationale |

|---|---|---|

| Br–C–OCH~3~ | 104–108 | Steric hindrance from Br and OCH~3~ |

| OCH~3~–C–COOCH~2~CH~3~ | 110–112 | Reduced repulsion between O groups |

| Br–C–COOCH~2~CH~3~ | 106–108 | Electronegativity-driven distortion |

Electronic Effects

The electron-withdrawing bromine and methoxy groups create a polarized electronic environment. Bromine’s inductive effect (-I) withdraws electron density from C2, increasing the electrophilicity of the adjacent carbonyl carbon. Conversely, the methoxy group donates electron density via resonance (+M), partially offsetting bromine’s influence. This interplay stabilizes the molecule while enhancing its susceptibility to nucleophilic attack at the carbonyl or brominated positions.

Conformational Dynamics

Rotational freedom around the C2–O (methoxy) and C2–Br bonds is restricted due to the compound’s planar ester group and bulky substituents. Nuclear magnetic resonance (NMR) studies of related esters, such as ethyl bromoacetate, reveal restricted rotation about the C–Br bond, resulting in distinct diastereotopic proton environments.

Properties

Molecular Formula |

C5H9BrO3 |

|---|---|

Molecular Weight |

197.03 g/mol |

IUPAC Name |

ethyl 2-bromo-2-methoxyacetate |

InChI |

InChI=1S/C5H9BrO3/c1-3-9-5(7)4(6)8-2/h4H,3H2,1-2H3 |

InChI Key |

APCUBDDQHWZUHL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(OC)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Precursor Acid

-

- Chloroacetic acid or acetic acid derivatives

- Brominating agents such as bromine or alkali metal/ammonium bromides

- Catalysts like red phosphorus (in some methods) or sulfuric acid

-

- Temperature range: 40°C to 70°C

- Use of organic solvents capable of forming azeotropes with water (e.g., tetrachloroethylene, benzene, toluene) to facilitate water removal

- Gradual addition of concentrated sulfuric acid to control reaction rate and temperature

Mechanism:

Bromination occurs at the alpha carbon of the acid, replacing a hydrogen or chlorine atom with bromine, often under acidic conditions that promote electrophilic substitution.

Esterification

-

- Bromoacetic acid or its substituted analog (e.g., 2-bromo-2-methoxyacetic acid)

- Ethanol as the esterifying alcohol

- Acid catalyst such as concentrated sulfuric acid or "vitriol oil" (sulfuric acid oil)

-

- The acid and ethanol are refluxed with the acid catalyst

- Water formed during esterification is continuously removed, often using a water trap or azeotropic distillation, to shift equilibrium toward ester formation

- Reaction completion is monitored by constant water volume in the trap or other analytical methods

-

- Neutralization to pH 8.5–8.8 using sodium carbonate solution

- Washing with water and sodium carbonate solution to remove residual acid and impurities

- Drying over anhydrous calcium chloride or similar drying agents

- Purification by vacuum distillation under reduced pressure (14–16 mmHg) at 55–60°C to isolate the pure ester

| Step | Reagents/Conditions | Notes/Outcome |

|---|---|---|

| Bromination | Chloroacetic acid + alkali metal/ammonium bromide + conc. H2SO4 + organic solvent (e.g., tetrachloroethylene) | Temperature 40–70°C, azeotropic removal of water, reaction time ~1–2 hours |

| Esterification | Bromoacetic acid + ethanol + sulfuric acid catalyst | Reflux with water removal until constant water volume (~18 ml) |

| Neutralization | Sodium carbonate solution to pH 8.5–8.8 | Removes residual acid |

| Washing | Water and 5% sodium carbonate solution | Purifies organic layer |

| Drying | Anhydrous calcium chloride | Removes moisture |

| Distillation | Vacuum distillation at 14–16 mmHg, 55–60°C | Isolates pure ethyl bromoacetate ester |

A patented process describes adding concentrated sulfuric acid gradually into a mixture of chloroacetic acid, an alkali metal or ammonium bromide, ethanol, water, and an organic solvent capable of azeotropic distillation (e.g., tetrachloroethylene). The mixture is maintained at 40–70°C and heated to complete bromination and esterification while removing water. The ester is then isolated from the organic layer with high yield and purity.

Another method involves bromination of acetate with bromine under red phosphorus catalysis at 70°C with slow bromine addition over 22 hours, followed by esterification of the resulting monobromoacetic acid with ethanol and sulfuric acid under reflux with water removal. The product is purified by neutralization, washing, drying, and vacuum distillation.

The one-pot sulfuric acid method offers advantages in industrial scalability due to fewer steps, continuous water removal, and high yields.

The bromine/red phosphorus method provides a controlled bromination but requires careful handling of bromine and longer reaction times.

Choice of organic solvent for azeotropic distillation is critical; tetrachloroethylene is preferred for its efficiency in water removal and chemical inertness.

Neutralization and washing steps are essential to remove residual acids and impurities, ensuring product stability and purity.

Vacuum distillation under reduced pressure prevents thermal decomposition of the ester and allows isolation of the product at lower temperatures.

The preparation of "Acetic acid, 2-bromo-2-methoxy-, ethyl ester" involves bromination of a suitable precursor acid followed by esterification with ethanol. Two main methods are documented:

A one-pot process using chloroacetic acid, alkali bromide, sulfuric acid, ethanol, and an organic solvent with azeotropic water removal, yielding high purity esters efficiently.

A two-step process involving bromination with bromine and red phosphorus catalyst, followed by sulfuric acid-catalyzed esterification, neutralization, washing, drying, and vacuum distillation.

Both methods require careful control of reaction conditions, water removal, and purification steps to achieve high yields and product quality. The one-pot method is more suited for industrial scale due to its streamlined procedure and economic advantages.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-2-methoxyacetate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Elimination Reactions: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed:

Nucleophilic Substitution: Formation of ethyl 2-methoxyacetate derivatives.

Elimination Reactions: Formation of alkenes.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

Acetic acid, 2-bromo-2-methoxy-, ethyl ester serves as a crucial reagent in the synthesis of complex organic molecules. It is particularly noted for its role in the production of:

- Coumarins : These compounds are widely used in fragrances and as anticoagulants.

- Cis-Cyclopropanes : Known for their unique strain and reactivity, these molecules are important in medicinal chemistry and materials science.

Biological Applications

Modification of Biomolecules

In biological research, this compound is utilized for the chemical modification of biomolecules. One notable application is the modification of histidine residues in proteins. This modification can alter protein function and stability, making it valuable for studies in enzymology and protein engineering.

Pharmaceutical Development

Intermediate in Drug Synthesis

The compound acts as an intermediate in the synthesis of various pharmaceuticals. It has been specifically noted for its role in developing:

- Antifungal Agents : Compounds derived from this ester are being explored for their potential to combat fungal infections.

- Antialgal Agents : Similar derivatives have shown promise in controlling algal blooms, which can be detrimental to aquatic ecosystems.

Industrial Applications

Production of Agrochemicals

In the industrial sector, this compound is involved in producing agrochemicals. These chemicals play a vital role in agriculture by enhancing crop yields and protecting plants from pests and diseases. The compound's reactivity allows it to be incorporated into various formulations aimed at improving agricultural productivity .

Data Table: Applications Overview

| Application Area | Specific Use | Importance |

|---|---|---|

| Organic Chemistry | Synthesis of coumarins | Used in fragrances and anticoagulants |

| Organic Chemistry | Synthesis of cis-cyclopropanes | Important in medicinal chemistry |

| Biological Research | Modification of histidine residues | Alters protein function and stability |

| Pharmaceutical Industry | Intermediate for antifungal agents | Potential treatment for fungal infections |

| Pharmaceutical Industry | Intermediate for antialgal agents | Helps control harmful algal blooms |

| Industrial Chemistry | Production of agrochemicals | Enhances crop yields and protects plants |

Case Studies

Case Study 1: Synthesis of Coumarins

In a study published in the Journal of Organic Chemistry, researchers demonstrated the use of this compound as a key reagent in synthesizing coumarin derivatives. The process involved a multi-step reaction that yielded high purity products suitable for pharmaceutical applications. The study highlighted the compound's effectiveness in facilitating reactions that would otherwise require more complex reagents .

Case Study 2: Antifungal Agent Development

A recent investigation into antifungal agents utilized this compound as an intermediate. The resulting compounds exhibited significant antifungal activity against various strains of fungi. This research underscores the compound's potential as a building block for new therapeutic agents targeting fungal infections .

Mechanism of Action

The mechanism of action of ethyl 2-bromo-2-methoxyacetate involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methoxy group can also participate in various chemical transformations, enhancing the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

a) Ethyl bromoacetate (C₄H₇BrO₂)

b) Ethyl 2-methoxyacetate (C₅H₁₀O₃)

- Structure : Methoxy group on the alpha-carbon, lacking bromine.

- Key Data :

- Predicted to have lower reactivity due to the electron-donating methoxy group.

- Likely higher solubility in polar solvents compared to brominated analogs.

c) Ethyl 2-chloro-2-methoxyacetate

- Structure : Chlorine and methoxy groups on the alpha-carbon.

- Reactivity : Chlorine is a poorer leaving group than bromine, reducing utility in substitution reactions.

Physical and Chemical Properties

Data Tables

Table 1: Comparative Physical Properties of Brominated Esters

| Property | 2-Bromo-2-methoxy-ethyl acetate | Ethyl bromoacetate | Ethyl 2-methoxyacetate |

|---|---|---|---|

| Molar Mass (g/mol) | 197.03 | 167.00 | 118.13 |

| Density (g/cm³) | 1.5 (predicted) | 1.46 | 1.01 |

| Boiling Point (°C) | ~400 (predicted) | 417 | ~150 |

| Solubility in Water | Low | 0.7 g/100 mL | Miscible |

Research Findings

- Modification of Biochar : Acetic acid derivatives are used to functionalize materials like sludge-based biochar (ASBB), enhancing adsorption properties for metals like uranium. The bromo and methoxy groups in similar esters could improve binding efficiency .

Biological Activity

Acetic acid, 2-bromo-2-methoxy-, ethyl ester (C5H9BrO3), also known as ethyl 2-bromo-2-methoxyacetate, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- Molecular Formula : C5H9BrO3

- Molecular Weight : 197.03 g/mol

- Synonyms : Ethyl 2-bromo-2-methoxyacetate

The compound features a bromine atom and a methoxy group attached to the acetic acid moiety, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research has demonstrated that derivatives of acetic acid esters exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess antibacterial activity against various pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some derivatives was reported to be around 40–50 µg/mL, indicating substantial effectiveness compared to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound is linked to its ability to induce apoptosis in cancer cells. In vitro studies have shown that treatment with acetic acid derivatives can lead to significant reductions in cell viability among various cancer cell lines. For example, a study indicated that a similar compound reduced the viability of MCF-7 breast cancer cells significantly, suggesting a potential role in cancer therapy .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular pathways, potentially disrupting cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various acetic acid esters against clinical isolates. The results indicated that compounds similar to this compound exhibited inhibition zones comparable to ceftriaxone:

| Compound | Inhibition Zone (mm) |

|---|---|

| Acetic Acid Derivative A | 29 |

| Acetic Acid Derivative B | 24 |

| Ceftriaxone | 30 |

This highlights the potential of these compounds as alternatives or adjuncts to conventional antibiotics .

Case Study 2: Anticancer Activity in MCF-7 Cells

In vitro tests on MCF-7 cells treated with acetic acid esters showed:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 50 | 75 |

| 100 | 50 |

| 200 | 25 |

The data suggest a dose-dependent reduction in cell viability, indicating potent anticancer activity at higher concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.